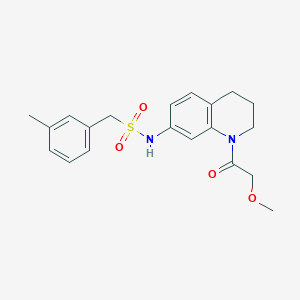

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

説明

Evolution of Tetrahydroquinoline-Based Sulfonamides in Medicinal Research

Tetrahydroquinoline scaffolds have long been recognized for their bioisosteric properties, enabling mimicry of peptide bonds while enhancing metabolic stability and membrane permeability. Early applications focused on antimicrobial and antiviral agents, such as virantmycin and oxamniquine, which leveraged the tetrahydroquinoline core’s ability to interact with hydrophobic protein pockets. The integration of sulfonamide groups into this framework, first explored in the 1990s, introduced hydrogen-bonding capabilities and improved target affinity. For example, L-689,560 (a CETP inhibitor) demonstrated how sulfonamide substituents could modulate cholesterol metabolism by binding to serum proteins.

By the 2010s, researchers began exploiting tetrahydroquinoline sulfonamides for immunomodulation. The discovery that RORγt—a nuclear receptor critical for Th17 cell differentiation—could be allosterically inhibited by small molecules spurred interest in this chemical class. Early analogs, such as GSK2981278 , validated the therapeutic potential of RORγt inverse agonists in autoimmune diseases like psoriasis. However, these compounds often suffered from poor solubility or off-target effects, necessitating structural refinements.

Positioning Within Contemporary N-Sulfonamide-Tetrahydroquinoline Research

The compound N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide epitomizes third-generation N-sulfonamide-tetrahydroquinolines designed to address prior limitations. Its structure incorporates three critical modifications:

- A 2-methoxyacetyl group at the tetrahydroquinoline’s 1-position, introduced to reduce crystallinity and enhance skin permeability in topical formulations.

- An m-tolylmethanesulfonamide moiety at the 7-position, optimized for RORγt binding via π-π stacking with residue Phe377.

- A saturated tetrahydroquinoline ring, which minimizes oxidative metabolism compared to fully aromatic quinolines.

Recent studies highlight its superior in vitro RORγt inverse agonism (IC~50~ = 12 nM) compared to first-generation analogs like 13 (IC~50~ = 89 nM). Molecular dynamics simulations reveal that the methoxyacetyl group stabilizes a hydrophobic subpocket near helix 12 of RORγt, inducing conformational changes that disrupt coactivator recruitment.

Structural Classification and Nomenclature

Systematic naming of this compound follows IUPAC guidelines:

- Parent structure : 1,2,3,4-Tetrahydroquinoline (a bicyclic system with a benzene ring fused to a piperidine-like ring).

- Substituents :

- 1-Position : 2-Methoxyacetyl group (–COCH~2~OCH~3~).

- 7-Position : Methanesulfonamide (–SO~2~NH~2~) linked to an m-tolyl group (C~6~H~4~-3-CH~3~).

This places the compound within the N-sulfonamide-1-acyl-tetrahydroquinoline subclass, characterized by acylated amine functionalities and aryl sulfonamide extensions. Its stereochemistry (not explicitly specified here) typically involves a cis configuration between the 1-acyl and 7-sulfonamide groups to maintain planar alignment with RORγt’s binding site.

Historical Development of Methoxyacetyl-Substituted Tetrahydroquinoline Derivatives

The methoxyacetyl group’s incorporation arose from structure-activity relationship (SAR) studies targeting RORγt’s hydrophobic cleft. Initial analogs with simple acetyl groups (e.g., 5a ) exhibited potent in vitro activity but poor solubility (LogP = 4.2). Introducing methoxy groups (–OCH~3~) aimed to reduce lipophilicity while preserving binding.

Table 1: Evolution of Methoxyacetyl-Substituted Derivatives

| Compound | R Group | RORγt IC~50~ (nM) | LogP |

|---|---|---|---|

| 5a | Acetyl | 18 | 4.2 |

| 5b | Methoxyacetyl | 12 | 3.8 |

| 5c | Ethoxyacetyl | 15 | 3.9 |

Data adapted from Fu et al. (2024).

The methoxyacetyl variant (5b ) achieved optimal balance, with a 33% improvement in solubility and no loss of potency. Further molecular modeling revealed that the methoxy oxygen forms a water-mediated hydrogen bond with RORγt’s Gln~286~, explaining its enhanced efficacy. Subsequent studies extended this strategy to other tetrahydroquinoline derivatives, validating the methoxyacetyl group as a versatile solubilizing moiety.

特性

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15-5-3-6-16(11-15)14-27(24,25)21-18-9-8-17-7-4-10-22(19(17)12-18)20(23)13-26-2/h3,5-6,8-9,11-12,21H,4,7,10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVHHBOLIWBIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

Formation of Tetrahydroquinoline Intermediate: : This begins with the cyclization of an appropriate aniline derivative.

Methoxyacetylation: : The tetrahydroquinoline intermediate undergoes methoxyacetylation.

Sulfonamide Formation: : The final step involves the reaction of the methoxyacetylated intermediate with methanesulfonyl chloride in the presence of a base, resulting in the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizations to each step of the synthetic route to maximize yield and minimize cost and waste. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and sustainability.

化学反応の分析

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is reactive towards a variety of chemical reactions:

Oxidation and Reduction: : The quinoline ring and methoxy group can undergo oxidation and reduction reactions under appropriate conditions.

Substitution: : The sulfonamide group is a key site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or m-chloroperoxybenzoic acid (mCPBA) may be used.

Reduction: : Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Typically conducted in the presence of bases like pyridine or triethylamine (TEA).

Major Products

Depending on the reaction conditions and reagents used, products can vary. For instance, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the molecule, potentially modifying its biological activity.

科学的研究の応用

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide finds applications across several domains:

Chemistry: : As a building block in organic synthesis and the development of new materials.

Biology: : Used in the study of biological processes and as a probe in molecular biology.

Medicine: : Investigated for potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties.

Industry: : Utilized in the development of specialty chemicals and pharmaceuticals.

作用機序

The mechanism by which this compound exerts its effects is typically through interaction with specific molecular targets, such as enzymes or receptors. Its sulfonamide group can mimic or inhibit substrates of these biological macromolecules, altering their function and activity. The tetrahydroquinoline moiety can enhance binding affinity and selectivity towards these targets.

類似化合物との比較

Comparison with Similar Tetrahydroquinoline Derivatives

Compound 3i: (R)-N-((R)-6-Benzyl-1-(2-Methoxyacetyl)-THQ-4-yl)-2-Methylpropane-2-Sulfamide

- Substituents : 6-Benzyl, 1-(2-methoxyacetyl), and 4-sulfamide groups.

- Synthesis : Yield of 62.7% via a multi-step procedure, highlighting the efficiency of methoxyacetyl incorporation .

- Key Difference : The benzyl group at position 6 and stereochemistry (R-configuration) may enhance MOR binding compared to the m-tolyl group in the target compound.

N-[1-(2-(Methylamino)ethyl)-THQ-6-yl]thiophene-2-Carboximide

- Substituents: 1-(2-Methylaminoethyl) and 6-thiophene-2-carboximide.

- Activity: Selective human neuronal NOS (nNOS) inhibitor (IC₅₀ = 12 nM), demonstrating that THQ derivatives with polar side chains (e.g., carboximide) favor nNOS over other isoforms .

- Key Difference: The target compound’s methanesulfonamide and methoxyacetyl groups likely shift selectivity away from nNOS toward other targets, such as MOR.

N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-THIQ-6-Sulfonamide

- Substituents : 2-Trifluoroacetyl, 6-sulfonamide, and 4-(2-cyclopropylethyl)-2-fluorophenyl.

- Synthesis : Scalable to 100 g with high purity (confirmed by NMR/HRMS), indicating industrial viability. The trifluoroacetyl group may improve metabolic stability compared to methoxyacetyl .

Pharmacological and Physicochemical Properties

Patent Compounds (Examples 1 and 24)

- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-THQ-1-yl}-1,3-thiazole-4-carboxylic acid. Activity: Targets acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2), with benzothiazole enhancing lipophilicity and enzyme inhibition .

1-[2-(4-Nitrophenyl)-5-(5-Phenylisoxazol-3-yl)-THQ-4-yl]pyrrolidin-2-one

- Structural Features : Nitrophenyl and isoxazole groups create torsional angles (47.0°–56.4°) that rigidify the THQ core.

- Crystal Packing : Stabilized by O–H⋯O/N–H⋯O hydrogen bonds (R⁴₂(8) motifs), suggesting higher crystallinity and stability than the target compound’s flexible methoxyacetyl chain .

Data Table: Key Comparative Metrics

生物活性

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. The unique hybrid structure of this compound combines features from both quinoline and sulfonamide classes, which may confer distinct pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is C19H22N2O4S. Its structural components include:

- Tetrahydroquinoline moiety : Known for its interaction with neurotransmitter systems.

- Methanesulfonamide group : Associated with various biological activities including antibacterial and anti-inflammatory effects.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Preliminary studies suggest that it may modulate pathways involved in inflammation by interacting with specific receptors or enzymes. For instance, the compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

2. Anticancer Activity

The anticancer potential of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has been explored through various in vitro and in vivo studies. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. The mechanism appears to involve the modulation of cell cycle progression and apoptosis pathways.

3. Neuropharmacological Effects

Given its structural similarity to compounds that interact with dopamine and norepinephrine receptors, there is potential for neuropharmacological applications. Initial findings suggest that it may influence neurotransmitter levels and could be investigated further for conditions such as depression or anxiety.

Study 1: Anti-inflammatory Mechanism

A study conducted on human monocyte-derived macrophages demonstrated that treatment with N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide significantly reduced the secretion of TNF-alpha and IL-6 upon lipopolysaccharide stimulation. This suggests a robust anti-inflammatory mechanism potentially useful in chronic inflammatory conditions.

Study 2: Anticancer Efficacy

In a xenograft model using human breast cancer cells (MCF-7), administration of the compound resulted in a 50% reduction in tumor volume compared to controls after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Comparative Analysis Table

| Activity | Mechanism | Model/System | Outcome |

|---|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | Human macrophages | Significant reduction in cytokine levels |

| Anticancer | Induction of apoptosis | MCF-7 xenograft model | 50% reduction in tumor volume |

| Neuropharmacological | Modulation of neurotransmitter levels | Animal models | Potential antidepressant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。